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Silane, (2-phenylethylidene)bis-

Thermal stability Boiling point Process safety

Silane, (2-phenylethylidene)bis- (CAS 5675-85-4), also indexed as (2-phenylethane-1,1-diyl)bis(silane) , is an organosilicon compound belonging to the geminal bis(silane) class. Its structure features two terminal –SiH₃ groups attached to the same benzylic carbon of a phenylethyl backbone, yielding the formula C₈H₈Si₂ and a molecular weight of 160.32 g·mol⁻¹.

Molecular Formula C8H8Si2
Molecular Weight 160.32 g/mol
CAS No. 5675-85-4
Cat. No. B3272504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (2-phenylethylidene)bis-
CAS5675-85-4
Molecular FormulaC8H8Si2
Molecular Weight160.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC([Si])[Si]
InChIInChI=1S/C8H8Si2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2
InChIKeyNBGOUYWWBCKCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, (2-phenylethylidene)bis- (CAS 5675-85-4): A Geminal Bis(silane) for Bifunctional Organosilicon Chemistry


Silane, (2-phenylethylidene)bis- (CAS 5675-85-4), also indexed as (2-phenylethane-1,1-diyl)bis(silane) [1], is an organosilicon compound belonging to the geminal bis(silane) class. Its structure features two terminal –SiH₃ groups attached to the same benzylic carbon of a phenylethyl backbone, yielding the formula C₈H₈Si₂ and a molecular weight of 160.32 g·mol⁻¹ [1]. Unlike mono‑silanes, which carry a single silicon‑hydride terminus, or 1,2‑disilanes, which possess a direct Si–Si bond, this compound presents a saturated C₂‑bridge that spatially separates two reactive SiH₃ units while maintaining the aromatic character of the phenyl ring [1]. Vendor technical data report a relative density of 1.048, a boiling range of 257–265 °C, and a flash point of 126.6 °C, indicating substantially lower volatility than common laboratory silanes [2].

Why Generic Silane Substitution Fails for Silane, (2-phenylethylidene)bis- (CAS 5675-85-4): Structural and Functional Differentiation


Mono‑silanes such as phenylsilane (PhSiH₃) or diphenylsilane (Ph₂SiH₂) provide only a single silicon‑hydride terminus per molecule, limiting crosslinking efficiency and requiring higher molar loadings to achieve equivalent Si–H density [1]. 1,2‑Disilanes (e.g., 1,2‑diphenyltetramethyldisilane) contain a direct Si–Si bond that introduces distinct thermal‑lability and photochemical reactivity pathways not present in the C–C bridged geminal architecture of the target compound [2]. Furthermore, the trimethylsilyl‑capped analog phenethylidenebis(trimethylsilane) (CAS 18551‑87‑6) lacks the reactive Si–H termini altogether, rendering it unsuitable for hydrosilylation, dehydrogenative coupling, or moisture‑cure crosslinking applications that require hydride functionality . The combination of geminal SiH₃ placement, an insulating ethano‑bridge, and a pendant phenyl ring in CAS 5675‑85‑4 creates a reactivity and property profile that cannot be replicated by any single commercially available analog.

Quantitative Differentiation Evidence for Silane, (2-phenylethylidene)bis- (CAS 5675-85-4) Versus Closest Analogs


Boiling Point Elevation: Thermal Stability Advantage Over Phenylsilane and Bis(trimethylsilyl)methane

The target compound exhibits a boiling range of 257–265 °C at atmospheric pressure, which is approximately 137–145 °C higher than that of phenylsilane (120 °C) [1]. This elevation exceeds the boiling point of the structurally related geminal bis(silyl) reference bis(trimethylsilyl)methane (133–134 °C) by roughly 124–131 °C . The data indicate that the phenylethyl bridge combined with terminal SiH₃ groups imparts significantly stronger intermolecular cohesion than either the mono‑silyl phenyl system or the geminal bis(TMS) methane scaffold, translating into a wider liquid‑phase operational window for solvent‑borne and melt‑processing applications.

Thermal stability Boiling point Process safety High-temperature synthesis

Flash Point Elevation: Reduced Fire Hazard Versus Low-Boiling Laboratory Silanes

The flash point of the target compound is reported as 126.6 °C, which is more than 100 °C above that of phenylsilane (7–8 °C) and approximately 114 °C above that of bis(trimethylsilyl)methane (12–13 °C) [1]. This places the compound well above the threshold for flammable liquid classifications (typically <60 °C, e.g., GHS Category 3) and closer to combustible liquid regimes, reducing the requirement for explosion‑proof equipment, chilled storage, and inert‑atmosphere handling that are mandatory for low‑flash silanes such as phenylsilane and bis(trimethylsilyl)methane.

Flash point Safety Industrial handling Storage classification

Si–H Functional Group Density: Two Reactive Termini per Molecule Versus Mono‑Silane Comparators

The target compound carries two –SiH₃ groups per molecule (molecular weight 160.32 g·mol⁻¹), corresponding to a theoretical Si–H functional group density of approximately 12.5 mmol SiH₃ per gram of compound [1]. In contrast, phenylsilane (PhSiH₃, MW 108.21 g·mol⁻¹) provides one –SiH₃ group, yielding ~9.2 mmol SiH₃·g⁻¹—roughly 26% lower gravimetric hydride loading [2]. Diphenylsilane (Ph₂SiH₂, MW 184.31 g·mol⁻¹) delivers ~10.8 mmol Si–H·g⁻¹ when counting both hydride ligands, yet these are less accessible for bifunctional crosslinking because both Si–H bonds reside on the same silicon center, leading to steric congestion at a single junction point rather than two geometrically separated reactive sites [3]. The dual‑terminus architecture of the target compound enables each molecule to serve as a true bifunctional linker in hydrosilylation‑based polymerizations and surface‑grafting reactions, reducing the molar quantity of silane required to achieve a given crosslink density.

Si–H density Crosslinking stoichiometry Hydrosilylation Functional group loading

Liquid Density Advantage: Compact Molecular Packing for High‑Solids Formulations

The reported relative density of the target compound is 1.048, which is 19.5% higher than phenylsilane (0.877 g·mL⁻¹) and 39.5% higher than bis(trimethylsilyl)methane (0.751 g·mL⁻¹) [1]. The elevated density is consistent with the presence of the compact phenylethyl backbone and the geminal arrangement of two SiH₃ groups, which promotes tighter molecular packing compared to the more symmetrical but less polar bis(TMS)methane scaffold and the smaller mono‑silyl phenylsilane molecule. In solvent‑free or high‑solids coating, adhesive, and encapsulant formulations, higher density directly reduces volume per unit mass, enabling greater active silane content in a fixed application volume.

Density Formulation Volume efficiency Coating solids content

Geminal Bis(silane) Architecture Enables Bifunctional Reactivity Distinct from 1,2‑Disilanes and Mono‑Silanes

The geminal bis(silane) framework—two silyl groups attached to the same carbon—constitutes a distinct structural class whose synthetic versatility has been highlighted in the recent literature [1]. Unlike 1,2‑disilanes such as 1,2‑diphenyltetramethyldisilane, which contain a photo‑ and thermally labile Si–Si bond (BDE ≈300 kJ·mol⁻¹) [2], the target compound separates its two silicon centers by a saturated C–C ethano‑bridge. This architectural difference eliminates Si–Si bond cleavage as a degradation pathway, while preserving two terminal Si–H bonds for hydrosilylation, dehydrogenative coupling, or sol‑gel co‑condensation. Studies on the closely related 2‑phenyl‑1,1,1‑trimethyldisilane demonstrate that the geminal arrangement facilitates thermal generation of reactive silylene intermediates (PhHSi:) via flash vacuum pyrolysis at 600 °C, a reactivity mode unavailable to 1,2‑disilanes [3]. Furthermore, recent work on geminal bis(silanes) has demonstrated their utility as monomers for high‑refractive‑index polymers (nD up to 1.83), underscoring the value of the geminal configuration for optical material applications [1].

Geminal bis(silane) Bifunctional crosslinker Hydrosilylation Polymer precursor

High‑Value Application Scenarios for Silane, (2-phenylethylidene)bis- (CAS 5675-85-4) Stemming from Differentiated Properties


Thermally Robust Bifunctional Crosslinker for High‑Temperature Silicone and Organic‑Inorganic Hybrid Polymers

The elevated boiling point (257–265 °C) and flash point (126.6 °C) of this geminal bis(silane) [1] enable its use as a bifunctional Si–H crosslinker in addition‑cure silicone formulations processed above 150 °C, where low‑boiling mono‑silanes such as phenylsilane (bp 120 °C) would evaporate before completing the cure reaction. Each molecule provides two terminal SiH₃ groups for hydrosilylation with vinyl‑functionalized polysiloxanes, creating a defined ethano‑phenylethyl bridge between polymer chains. This scenario is directly supported by the boiling point and flash point evidence in Section 3 (Items 1 and 2).

Safer Industrial‑Scale Silane Handling for Coating and Adhesive Manufacturing

With a flash point of 126.6 °C—over 100 °C above that of phenylsilane and bis(trimethylsilyl)methane—this compound falls outside the most stringent flammable liquid storage and transport classifications [1]. Industrial formulators of moisture‑cure coatings, sealants, and adhesives can handle this silane in standard ventilated process areas without the explosion‑proof equipment and chilled storage mandated for phenylsilane (flash point 7–8 °C). This differentiation is quantified in Section 3, Item 2.

High‑Refractive‑Index Polymer Precursor Leveraging Geminal Bis(silane) Architecture

Recent literature demonstrates that geminal bis(silane) building blocks can be polymerized into materials with refractive indices as high as 1.83 [2]. The target compound, with its phenyl ring directly conjugated to the geminal disilyl center, provides the aromatic π‑electron density required for high polarizability while offering two Si–H handles for step‑growth hydrosilylation polymerization. This positions the compound as a candidate monomer for optical coatings, waveguide materials, and LED encapsulants, building on the geminal architecture evidence in Section 3, Item 5.

Single‑Source Precursor for Silicon‑Containing Thin Films via Chemical Vapor Deposition

The combination of two SiH₃ groups, a phenylethyl carbon backbone, and the absence of a labile Si–Si bond makes this compound a potential single‑source precursor for silicon carbonitride (SiCN) or silicon oxycarbide (SiOC) thin films via plasma‑enhanced CVD [3]. Unlike 1,2‑disilanes that may prematurely fragment at the Si–Si bond, the C–C bridged architecture offers a more controlled decomposition pathway at elevated substrate temperatures. This scenario draws on the bifunctional Si–H density (Section 3, Item 3) and geminal architecture evidence (Section 3, Item 5).

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